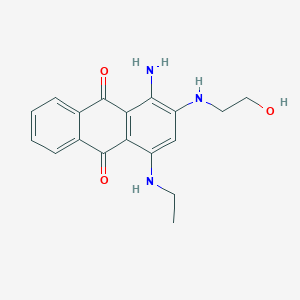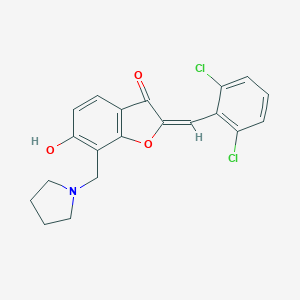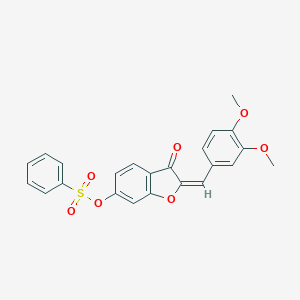
1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione typically involves multi-step organic reactions. The starting material is usually an anthraquinone derivative, which undergoes a series of substitution reactions to introduce the amino, ethylamino, and hydroxyethylamino groups. Common reagents used in these reactions include amines, alkyl halides, and reducing agents. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final product isolation. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-(methylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone
- 1-Amino-4-(ethylamino)-2-[(2-methoxyethyl)amino]anthra-9,10-quinone
- 1-Amino-4-(propylamino)-2-[(2-hydroxyethyl)amino]anthra-9,10-quinone
Uniqueness
1-Amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-amino-4-(ethylamino)-2-(2-hydroxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H19N3O3/c1-2-20-12-9-13(21-7-8-22)16(19)15-14(12)17(23)10-5-3-4-6-11(10)18(15)24/h3-6,9,20-22H,2,7-8,19H2,1H3 |
InChI-Schlüssel |
WTXMETXANJLCJS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)NCCO |
Kanonische SMILES |
CCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4,7-dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B264612.png)
![5-{3-[4-(4,6-Dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B264627.png)
![2-{[1-(2,5-dimethoxyphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B264632.png)
![Methyl 1-(3-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}propanoyl)-4-piperidinecarboxylate](/img/structure/B264639.png)
![5-ethyl-8-oxo-N-{2-oxo-2-[(4-pyridinylmethyl)amino]ethyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264640.png)


![7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-(3-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B264653.png)
![methyl 4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264660.png)
![6-[(3,4-dimethoxyphenyl)methyl]-3-(3,5-dimethylanilino)-2H-1,2,4-triazin-5-one](/img/structure/B264673.png)
![6-{[(2-chloro-6-fluorobenzyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B264674.png)
![methyl 2-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}-4,5-dimethoxybenzoate](/img/structure/B264675.png)
![2-amino-1-(4-fluorobenzyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B264682.png)
![6-methyl-2-methylsulfanyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264687.png)
